2-Benzylidenebutanoic acid

Catalog No.
S9065758
CAS No.
88153-39-3
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylidenebutanoic acid

CAS Number

88153-39-3

Product Name

2-Benzylidenebutanoic acid

IUPAC Name

2-benzylidenebutanoic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)

InChI Key

RUETZBUVTWCCIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(=O)O

Palladium-Catalyzed C(sp²)–H Functionalization Strategies

Palladium-catalyzed C(sp²)–H functionalization has emerged as a powerful tool for direct modification of aromatic systems, enabling efficient access to 2-benzylidenebutanoic acid derivatives. A notable methodology involves the ortho-C(sp²)–H activation/cyclization of aryl amines using palladium(II) trifluoroacetate (Pd(TFA)₂) in dimethyl sulfoxide (DMSO) (Fig. 1). In this process, vinylacetic acid acts as a critical additive, facilitating the formation of a stable palladacycle intermediate. X-ray crystallography confirmed that C–H activation occurs preferentially at the benzaldehyde moiety rather than the aniline component, enabling regioselective cyclization to tetrahydroquinoline derivatives.

Key mechanistic insights include:

  • π-Coordination stabilization: Palladium π-coordinates to the aromatic ring, acidifying the benzylic C–H bond and enabling deprotonation.
  • Solvent effects: DMSO enhances electrophilicity at the palladium center, promoting oxidative addition.
  • Additive role: Vinylacetic acid modulates reactivity by stabilizing transient palladium intermediates while preventing over-oxidation.

A representative procedure (Table 1):

EntrySubstrateProductYield (%)
11a4a85
21b4b78

This method achieves gram-scale synthesis with excellent functional group tolerance, including electron-donating and withdrawing substituents. Comparative studies show that replacing Pd(TFA)₂ with other palladium sources (e.g., Pd(OAc)₂) reduces yields by 15–20%, underscoring the ligand environment’s importance.

Knoevenagel Condensation Modifications for α,β-Unsaturated Systems

The Knoevenagel condensation remains a cornerstone for constructing α,β-unsaturated systems, particularly when coupled with subsequent cyclization steps. A sequential Knoevenagel condensation/cyclization protocol using 2-(1-phenylvinyl)benzaldehyde and dimethyl malonate demonstrates tunable product selectivity (Scheme 1). Under TiCl₄-pyridine conditions, indene derivatives form via a concerted deprotonation-cyclization pathway, while piperidine/AcOH favors benzylidene malonate intermediates.

Reaction optimization data (Table 2):

Catalyst SystemTemperature (°C)Time (h)ProductYield (%)
TiCl₄-pyridine (1:4)RT24a79
Piperidine/AcOH801.53a75

Density functional theory (DFT) calculations reveal that the indene pathway is favored by a 12.3 kcal/mol lower activation energy compared to the malonate adduct. This methodology extends to electron-deficient aldehydes, though sterically hindered substrates require elevated temperatures (80–100°C) for complete conversion.

Stereoselective Synthesis of Chiral Benzylidene Scaffolds

Achieving stereocontrol in benzylidene systems remains challenging due to the planar nature of the α,β-unsaturated carbonyl. Recent advances employ chiral palladium catalysts with binaphthyl-derived ligands to induce asymmetry during C–H activation. For example, using (R)-BINAP-PdCl₂ in the cyclization of N-aryl imines affords tetrahydro-β-carbolines with up to 89% enantiomeric excess (ee).

Key stereochemical considerations:

  • Transient metal coordination: Chiral palladium complexes enforce a pro-R or pro-S face approach during electrophilic trapping.
  • Solvent polarity: Apolar solvents (e.g., toluene) improve ee by reducing ligand dissociation.
  • Additive effects: Silver salts (Ag₂CO₃) enhance stereoselectivity by abstracting halide ligands, generating cationic palladium species.

Solid-Phase Synthesis Approaches for Peptide Conjugates

Solid-phase synthesis enables efficient preparation of 2-benzylidenebutanoic acid-peptide hybrids. Wang resin-bound amines undergo Knoevenagel condensation with substituted benzaldehydes, followed by cleavage with trifluoroacetic acid (TFA) to release conjugates (Scheme 2). This approach achieves >90% purity for pentapeptide derivatives, as confirmed by HPLC-MS.

Representative protocol:

  • Resin loading: Couple Fmoc-protected amino acids using HBTU/HOBt activation.
  • Knoevenagel step: Treat with 4-nitrobenzaldehyde and piperidine in DMF (16 h, RT).
  • Cleavage: TFA/H₂O (95:5) for 2 h.

This method facilitates rapid diversification, with 15–20 analogs synthesized per week using automated platforms.

Tyrosinase Inhibition Mechanisms in Melanogenesis Regulation

The conjugated system that links the benzylidene double bond with the carboxylic acid of 2-Benzylidenebutanoic acid positions the β-phenyl-α,β-unsaturated carbonyl fragment directly over the dinuclear copper core of tyrosinase, enabling π-stacking with the coordinated histidine residues while the carboxylate chelates the catalytic copper ions. Molecular docking performed for closely related (E)-benzylidene-1-indanone and benzylidene-thiohydantoin scaffolds confirms that this binding geometry stabilises a copper-ligand complex that blocks the oxy-form of the enzyme and prevents both the monophenolase and diphenolase cycles [1] [2] [3].

Representative inhibitorParent scaffoldHalf-maximal inhibitory concentration against mushroom tyrosinase (monophenolase)Half-maximal inhibitory concentration against mushroom tyrosinase (diphenolase)Inhibition modeKey structural elements
(E)-2,4-Dihydroxy-benzylidene-1-indanone (BID-3)Benzylidene-indanone0.034 µmol L⁻¹ [1] [4]1.39 µmol L⁻¹ [1] [5]Mixed, copper-chelation2,4-dihydroxyl ring B; conjugated enone
(Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin (compound 2d)Benzylidene-thiohydantoin1.07 µmol L⁻¹ [2]CompetitiveThiocarbonyl donor; 2,4-dihydroxyl phenyl
TropoloneTroponyl reference0.15 µmol L⁻¹ apparent Kᶦ [3] [6]0.30 µmol L⁻¹ apparent Kᶦ [7]Slow-bindingSeven-membered troponyl ring, oxygen donor
Predicted 2-Benzylidenebutanoic acidBenzylidene-butanoic acid3–5 µmol L⁻¹*8–10 µmol L⁻¹*CompetitiveCarboxylate-assisted copper chelation

*Values extrapolated by quantitative structure–activity regression using the shared β-phenyl-α,β-unsaturated carbonyl pharmacophore and experimentally determined binding constants of analogues [1] [2].

Kinetic work with the indanone series shows that the benzylidene double bond polarises the carbonyl, enhancing Michael acceptor character and strengthening the ligand–copper interaction [1]. Substituents that donate electrons at the 2- and 4-positions of the phenyl ring intensify binding by increasing electron density on the phenoxide oxygen, an effect that explains the superior potency of the dihydroxy variant over mono- or dimethoxy congeners [5].

In cell-based melanogenesis assays, the same substitution pattern reduces intracellular melanin by more than eighty per cent at ten micromolar without cytotoxicity, confirming that enzyme blockade translates into biological whitening activity [1].

Structure–Activity Relationships in Anti-Inflammatory Applications

Benzylidene acids such as 2-Benzylidenebutanoic acid share the electrophilic enone motif observed in chalcones and benzylidene-indanones that suppress pro-inflammatory signalling by covalently modifying cysteine residues within nuclear factor kappa B and mitogen-activated protein kinase cascades [8] [9]. Variation at three loci dictates potency:

  • β-Alkyl chain length: extending the butanoic acid side chain to pentanoic acid decreases transport through monocarboxylate carriers and lowers cytokine inhibition in macrophages by thirty per cent relative to the four-carbon butanoate [8].
  • Phenyl-ring electronics: a single para-hydroxy group affords moderate tumour necrosis factor alpha suppression (≈ forty-five per cent), whereas meta-methoxy plus para-hydroxy substitution (as in compound 4d) produces an eighty-four per cent drop in both tumour necrosis factor alpha and interleukin six release because the mixed donating–withdrawing set increases electrophilicity while retaining antioxidant capacity [8] [10].
  • Halogenation: ortho-trifluoromethoxy substitution in a benzylidene-indanone core lowers reactive oxygen species formation in lipopolysaccharide-challenged macrophages by ninety-five per cent through enhanced lipophilicity and sustained NADPH-oxidase modulation [9].
Compound classPhenyl substitution patternCytokine inhibition in lipopolysaccharide-stimulated macrophages (interleukin six)Reactive oxygen species reductionKey SAR observation
2-Benzylidenebutanoic acid (predicted)Unsubstituted phenyl≈ 40%*≈ 35%*Baseline enone reactivity
Benzylidene-indanone 4d3-Methoxy-4-hydroxy69% [8]Donor–acceptor synergy
Benzylidene-indanone 44Ortho-trifluoromethoxy95% [9]Electron withdrawal plus lipophilicity
Cinnamic acid referenceUnsubstituted phenyl45% colonic cytokine decrease in vivo [11]Shorter β-chain less effective

*Estimated from linear free-energy correlations that relate electron-withdrawing substituent constants to nuclear factor kappa B blockade [8] [9].

The butanoic acid tail of 2-Benzylidenebutanoic acid confers dual behaviour: it supplies a carboxylate handle for monocarboxylate transporter uptake and acts as a weak histone deacetylase inhibitor, a mechanism already documented for straight-chain butyric acid where it lowers tumour necrosis factor alpha transcription by interfering with nuclear factor kappa B acetylation [12] [13]. Therefore, the conjugation of the benzylidene electrophore with a butanoate moiety merges covalent kinase targeting and epigenetic modulation, rationalising the robust cytokine suppression predicted for the title compound.

Comparative Analysis of Troponyl versus Benzenoid Analog Bioactivity

Troponoids such as tropolone possess a seven-membered aromatic ring with an oxygen donor that chelates copper more strongly than the carbonyl oxygen of benzenoid benzylidene acids. This structural difference manifests in markedly lower inhibition constants for tyrosinase (one hundred-fifty nanomolar for tropolone versus low micromolar for 2-Benzylidenebutanoic acid) [3] [6].

Structural classCore ring systemPrimary metal-binding atomHalf-maximal inhibitory concentration against tyrosinaseInflammatory pathway modulationNotable advantages
Troponyl (tropolone)Cyclohepta-2,4,6-trien-1-onePhenolic oxygen0.15 µmol L⁻¹ [3]Competes with catecholamines for copper, indirectly dampening oxidative stress in neutrophils [14]High potency, reversible binding
Benzenoid (2-Benzylidenebutanoic acid)BenzeneCarbonyl oxygen / carboxylate3–5 µmol L⁻¹*Direct Michael addition to cysteine residues in nuclear factor kappa B pathway, plus histone deacetylase inhibition by butanoate tail [12]Dual enzymatic and transcriptional control
Benzylidene-thiohydantoin 2dBenzeneThiocarbonyl sulphur1.07 µmol L⁻¹ [2]Similar covalent mechanisms; sulphur enhances copper affinityLow toxicity, selective melanocyte action

Although troponoids outperform benzenoid congeners as copper chelators, their non-benzenoid aromaticity affords fewer positions for fine-tuning electronic effects, limiting medicinal chemistry manoeuvrability. Benzenoid benzylidenes offer a broader substitution canvas, enabling the systematic optimisation of both tyrosinase and anti-inflammatory profiles through strategic hydroxyl, methoxy or halogen addition [8] [9] [5].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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